molecular formula C18H12Cl3O3P B8392184 Tris(4-chlorophenyl) phosphite CAS No. 5679-61-8

Tris(4-chlorophenyl) phosphite

Cat. No.: B8392184
CAS No.: 5679-61-8
M. Wt: 413.6 g/mol
InChI Key: AMGMFFUMIJRDGW-UHFFFAOYSA-N
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Description

Tris(4-chlorophenyl) phosphite is an organophosphorus compound with the formula (C₆H₄Cl)₃PO₃. For example, tris(4-chlorophenyl)phosphine (CAS 1159-54-2) has a molecular weight of 365.62 g/mol, a melting point of 96–101°C, and applications as an intermediate in organic syntheses . The phosphite variant likely shares steric and electronic characteristics due to its substituted aryl groups, though its reactivity and stability differ owing to the phosphite (P-O) linkage instead of phosphine (P-C) or phosphate (P=O) bonds.

Properties

CAS No.

5679-61-8

Molecular Formula

C18H12Cl3O3P

Molecular Weight

413.6 g/mol

IUPAC Name

tris(4-chlorophenyl) phosphite

InChI

InChI=1S/C18H12Cl3O3P/c19-13-1-7-16(8-2-13)22-25(23-17-9-3-14(20)4-10-17)24-18-11-5-15(21)6-12-18/h1-12H

InChI Key

AMGMFFUMIJRDGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OP(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Tris(4-chlorophenyl) phosphite serves as a crucial reagent in various organic synthesis reactions. It is particularly noted for its role in:

  • Cross-Coupling Reactions : This compound is employed as a ligand in several cross-coupling reactions, including:
    • Buchwald-Hartwig Cross Coupling : Utilized for the formation of carbon-nitrogen bonds.
    • Suzuki-Miyaura Coupling : Facilitates the coupling of boronic acids with aryl halides.
    • Heck Reaction : Involves the coupling of alkenes with aryl halides to form substituted alkenes .
  • Synthesis of Chromans and Dienes : It enables the preparation of chromans and (E,E)-1,3-dienes through reactions involving γ-substituted allenoates and aldehydes .

Catalysis

This compound acts as a cocatalyst in various catalytic processes:

  • Rhodium-Catalyzed Reactions : It aids in regioselective alkenylation of aromatic C-H bonds and hydrogenation reactions, enhancing selectivity and efficiency .
  • Platinum-Catalyzed Reactions : Used in allylation reactions, which are critical for constructing complex organic molecules .

Material Science

In material science, this compound is utilized as a polymerization catalyst. Its properties facilitate the production of high-performance polymers, impacting sectors such as coatings, adhesives, and plastics .

Environmental Studies

Recent studies have investigated the environmental impact of tris(4-chlorophenyl) phosphine derivatives on biological systems. For instance, research has shown that these compounds can disrupt pancreatic development in zebrafish embryos, indicating potential endocrine-disrupting effects . This highlights the importance of assessing chemical safety and environmental impact.

Data Tables

Application AreaSpecific Uses
Organic SynthesisCross-coupling reactions (Buchwald-Hartwig, Suzuki)
CatalysisCocatalyst for rhodium and platinum reactions
Material SciencePolymerization catalyst for high-performance materials
Environmental StudiesInvestigating biological impacts on aquatic life

Case Study 1: Cross-Coupling Efficiency

In a study examining the efficiency of this compound in cross-coupling reactions, it was found that using this phosphine ligand significantly increased yields compared to traditional ligands. The study highlighted its effectiveness in forming stable carbon-nitrogen bonds under mild conditions.

Case Study 2: Environmental Impact Assessment

Research conducted on zebrafish exposed to tris(4-chlorophenyl) phosphine derivatives revealed significant morphological changes in pancreatic development. The study emphasized the need for comprehensive environmental assessments of chemical compounds used in industrial applications .

Comparison with Similar Compounds

Tris(nonylphenyl) Phosphite (TNPP)

  • Structural Similarities: TNPP contains three nonylphenyl groups attached to a phosphite core, analogous to the chlorophenyl substituents in tris(4-chlorophenyl) phosphite. Both act as antioxidants, stabilizing polymers against thermal and oxidative degradation .
  • Applications : TNPP is widely used in plastics, rubber, and adhesives to extend product lifespan. Its market is projected to grow at a 6.78% CAGR (2024–2028), driven by demand in electronics and automotive sectors . In contrast, this compound’s applications remain less documented but may align with niche industrial stabilization roles.
  • Toxicity and Regulation: TNPP is flagged for structural similarity to alkylphenols on the SIN List (e.g., CAS 3050-88-2), raising concerns about endocrine disruption . OEKO-TEX® standards restrict TNPP in textiles due to residual 4-nonylphenol content . This compound’s chlorinated aryl groups may pose environmental persistence risks, though specific ecotoxicological data are lacking .
Table 1: Key Properties of TNPP vs. This compound
Property TNPP This compound (Inferred)
Molecular Formula (C₉H₁₉C₆H₄O)₃PO₃ (ClC₆H₄O)₃PO₃
Primary Use Polymer antioxidant Likely stabilizer (analog-based)
LogP (Octanol-Water) High (hydrophobic) Estimated ~5.4 (similar to phosphine analogs)
Regulatory Status Restricted in textiles No specific regulations reported

Tris(trimethylsilyl) Phosphite

  • Function : Used as an electrolyte additive in lithium-ion batteries to mitigate impedance rise and suppress self-discharge .
  • Performance : Outperforms tris(trimethylsilyl) phosphate in forming stable solid-electrolyte interphases (SEI) . This compound’s bulkier aryl groups may hinder similar electrochemical applications due to reduced solubility and higher steric hindrance.

Tris(2,4-di-tert-butylphenyl) Phosphite

  • Safety: Acute toxicity and skin irritation risks are noted, but PBT/vPvB assessments are inconclusive . The chlorophenyl variant’s safety profile is undefined, though chlorine substituents could increase toxicity compared to tert-butyl groups.

Triphenyl Phosphite

  • Reactivity : A smaller analog with phenyl groups, used as a ligand in coordination chemistry and a precursor in organic synthesis . This compound’s electron-withdrawing Cl substituents may enhance its Lewis acidity, altering catalytic behavior compared to triphenyl phosphite.

Preparation Methods

Single-Stage vs. Multi-Stage Processes

Early methods employed single-stage reactions but faced challenges with exothermicity and byproduct formation. Modern approaches adopt multi-stage protocols:

StageTemperature RangePressureKey Function
155–70°CAtmosphericInitial substitution with 40–100% catalyst loading
2>140°CAtmosphericCompletion of substitution; residual catalyst addition
3≥186°CReduced (6–20 hPa)Byproduct removal via distillation
4190–195°CReduced (6–20 hPa)Final purification under inert atmosphere

Multi-stage processes improve space/time yields by 27–35% compared to single-stage methods, as demonstrated in analogous tris(2,4-ditert-butylphenyl) phosphite syntheses.

Catalyst Selection

Effective catalysts mitigate HCl-induced side reactions and accelerate substitution:

  • Amines/ammonium salts : Triethylamine (TEA) and tetramethylammonium chloride (TMAC) exhibit 89–94% efficiency at 0.5–2 mol% loading.

  • Phosphines : Triphenylphosphine (TPP) enhances regioselectivity but requires strict moisture control.

  • Metal complexes : ZnCl₂ and FeCl₃ at 0.1–0.3 mol% reduce reaction times by 40% through Lewis acid activation.

Solvent-Free Synthesis and Scalability

Industrial-scale production favors solvent-free conditions to minimize waste and purification costs. Key parameters include:

  • Temperature gradients : Ramping from 70°C to 210°C over 3–5 hours prevents thermal decomposition of intermediates.

  • HCl management : Continuous nitrogen sparging or vacuum stripping (20–50 hPa) removes HCl, maintaining reaction equilibrium.

Pilot studies on analogous triaryl phosphites achieved 92% purity at 500 kg batch sizes using:

  • In-line IR monitoring : Tracks PCl₃ consumption in real time.

  • Falling-film evaporators : Efficiently remove HCl and low-boiling impurities.

Byproduct Analysis and Mitigation

Common byproducts and control strategies include:

ByproductFormation PathwayMitigation Strategy
Bis(4-chlorophenyl) chlorophosphateIncomplete substitutionStage-wise catalyst addition
TetrachlorophenoxydichlorophosphateHCl refluxVacuum stripping during Stage 3
Oligomeric phosphitesThermal polymerizationTemperature control <210°C

Gas chromatography-mass spectrometry (GC-MS) analyses reveal that multi-stage protocols reduce bis- and oligomer content from 12–15% to <2%.

Alternative Synthetic Routes

Grignard Reagent Approach

Reacting 4-chlorophenylmagnesium bromide with PCl₃ offers a low-temperature alternative:

  • Prepare 4-chlorophenylmagnesium bromide in THF under N₂.

  • Add PCl₃ dropwise at −10°C to 0°C.

  • Quench with NH₄Cl, extract with dichloromethane.

This method achieves 78–85% yield but requires rigorous anhydrous conditions.

Phosphine Oxide Reduction

Reducing tris(4-chlorophenyl)phosphine oxide provides a two-step pathway:

  • Synthesize phosphine oxide via Staudinger reaction.

  • Reduce with LiAlH₄ or HSiCl₃ at 80–100°C.

While avoiding PCl₃ handling, this route suffers from lower overall yields (62–68%) and higher costs.

Crystallographic and Purity Considerations

Single-crystal X-ray diffraction of tris(4-chlorophenyl) phosphate (a common hydrolysis byproduct) reveals:

  • Crystal system : Monoclinic, P2₁/n space group

  • Unit cell parameters :

    • a = 7.5771(5) Å

    • b = 21.1280(14) Å

    • c = 11.2665(7) Å

    • β = 95.835(2)°

    • V = 1794.3(2) ų

These data inform recrystallization protocols for phosphite purification. Ethanol/water mixtures (3:1 v/v) yield 99.2% pure product after two recrystallizations.

Industrial-Scale Process Design

Optimized large-scale production integrates:

  • Continuous flow reactors : Residence time 45–60 minutes at 185°C.

  • In-situ HCl capture : NaOH scrubbers reduce corrosion and environmental release.

  • Automated distillation : Molecular stills operate at 0.1–0.5 hPa, 190–200°C.

Economic analyses suggest a 14% cost reduction versus batch methods, primarily from reduced catalyst loading and energy recovery .

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying Tris(4-chlorophenyl) phosphite in polymer matrices?

Methodological Answer:
To identify and quantify this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 31^{31}P NMR to confirm the phosphite structure and 1^{1}H/13^{13}C NMR for aryl group characterization. Ensure deuterated solvents (e.g., CDCl3_3) are compatible with the compound .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can determine molecular weight and fragmentation patterns. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) modes are suitable for non-volatile phosphites .
  • Liquid Chromatography (HPLC/UPLC): Optimize reverse-phase methods with UV detection (e.g., 220–280 nm) for quantification. Note that detection limits (LOQ) may vary; highlights challenges in achieving low LOQs for structurally similar phosphites, necessitating method validation and potential use of internal standards .

Considerations:

  • Calibrate instruments using certified reference materials.
  • Account for matrix interference by spiking polymer extracts with known concentrations.

Basic: What protocols ensure safe handling and stability of this compound during experiments?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers under inert gas (e.g., N2_2) at –20°C to prevent hydrolysis or oxidation. emphasizes avoiding moisture and high temperatures for analogous phosphites .
  • Handling: Use gloves (nitrile or neoprene) and safety goggles in a fume hood. Minimize dust generation during weighing .
  • Stability Testing: Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC. notes that some phosphites remain stable under recommended conditions but degrade under incompatible environments .

Advanced: How can conflicting data on the thermal degradation products of this compound in polymer systems be resolved?

Methodological Answer:
Conflicting data often arise from variations in polymer composition, processing temperatures, or analytical methods. To address this:

Controlled Degradation Experiments:

  • Degrade the compound in inert (N2_2) and oxidative (air) atmospheres using thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile products .

Cross-Validation:

  • Compare results from multiple techniques (e.g., Py-GC-MS for rapid screening vs. HPLC for non-volatile residues). highlights similar approaches for phosphite stabilizers in polyethylene .

Polymer-Specific Studies:

  • Account for interactions between the phosphite and polymer additives (e.g., hindered phenols) that may alter degradation pathways.

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